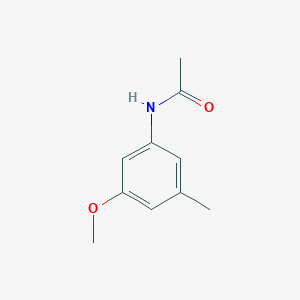

N-(3-methoxy-5-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(3-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-7-4-9(11-8(2)12)6-10(5-7)13-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

WBTKKSASQDAOSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)NC(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N 3 Methoxy 5 Methylphenyl Acetamide

Mechanistic Elucidation of N-Acetylation Processes

The formation of N-(3-methoxy-5-methylphenyl)acetamide is a classic example of N-acetylation, a type of nucleophilic acyl substitution. The common laboratory synthesis involves the reaction of 3-methoxy-5-methylaniline (B32166) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The mechanism for the N-acetylation of 3-methoxy-5-methylaniline with acetic anhydride proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amino group in 3-methoxy-5-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a suitable base. In the absence of a stronger base, another molecule of the aniline (B41778) can act as the base, or the acetate (B1210297) ion that will be formed in the next step can serve this role.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion (CH₃COO⁻) as the leaving group. pearson.com

Protonation of the Leaving Group: The acetate ion, a good base, abstracts a proton from the protonated amine intermediate, leading to the final this compound product and a molecule of acetic acid as a byproduct. doubtnut.com

This reaction is typically efficient and widely used for the preparation of N-arylacetamides. arabjchem.org

Reduction Reactions Involving Acetamide (B32628) Functionality

The acetamide group in this compound can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as amides are generally resistant to reduction. The product of this reaction would be N-ethyl-3-methoxy-5-methylaniline.

The mechanism of amide reduction with LiAlH₄ is a multi-step process:

Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetamide group. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate.

Coordination and Elimination: The oxygen atom of the tetrahedral intermediate coordinates to the aluminum species (AlH₃). This converts the hydroxyl group into a better leaving group. Subsequently, the lone pair on the nitrogen atom helps to expel the aluminum-bound oxygen, forming an iminium ion intermediate.

Second Hydride Attack: A second hydride ion from another LiAlH₄ molecule attacks the carbon of the iminium ion, reducing it to the final amine product.

Workup: An aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting amine.

Oxidation Reactions and Pathways

The oxidation of this compound can occur at several sites, including the aromatic ring, the methyl group on the ring, and the acetamide group, depending on the oxidizing agent and reaction conditions.

Oxidation of the Aromatic Ring: The electron-donating methoxy (B1213986) and methyl groups activate the aromatic ring, making it susceptible to oxidation. Strong oxidizing agents can potentially lead to ring-opening or the formation of quinone-like structures. Under milder, biologically relevant conditions, such as with reactive oxygen and nitrogen species (RONS), nitration of the aromatic ring can occur. nih.gov For instance, peroxynitrite can lead to the formation of nitro derivatives. nih.gov

Oxidation of the Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation, which can lead to the formation of a carboxylic acid (3-acetamido-5-methoxybenzoic acid) upon treatment with strong oxidizing agents like potassium permanganate.

Oxidation involving the Amide Group: While the amide group itself is relatively resistant to oxidation, the nitrogen atom can be a site of oxidation under specific conditions, potentially forming N-hydroxy amides or other oxidized species. researchgate.net

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The field of C-H bond activation offers powerful strategies for the direct functionalization of otherwise inert C-H bonds. For this compound, the acetamido group can act as a directing group in transition metal-catalyzed C-H activation reactions, primarily with palladium catalysts. researchgate.netacs.orgnih.govresearchgate.net This directs functionalization to the ortho positions of the acetamido group.

A general mechanism for palladium-catalyzed ortho-C-H functionalization of an acetanilide (B955) derivative involves:

Coordination: The palladium catalyst coordinates to the amide oxygen.

C-H Activation: The palladium catalyst then activates a C-H bond at the ortho position through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate. researchgate.net

Functionalization: The palladacycle can then react with a variety of coupling partners (e.g., aryl halides, alkenes, alkynes) in a process that typically involves oxidative addition, migratory insertion, and reductive elimination steps to form the functionalized product and regenerate the palladium catalyst.

While specific examples for this compound are not prevalent in the literature, the principles of directed C-H activation on acetanilides are well-established. researchgate.net

Amide Bond Formation and Cleavage Mechanisms

Amide Bond Formation: The formation of the amide bond in this compound typically involves the reaction of a carboxylic acid (acetic acid) and an amine (3-methoxy-5-methylaniline). This reaction is thermodynamically unfavorable and requires activation of the carboxylic acid. acs.orgrsc.org Common methods include converting the carboxylic acid to a more reactive derivative like an acid chloride or anhydride, or using coupling agents. The mechanism, as described in section 3.1, is a nucleophilic acyl substitution. acs.org

Amide Bond Cleavage: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. khanacademy.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. ucalgary.ca A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 3-methoxy-5-methylaniline (which is protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt) yields acetic acid. ucalgary.cayoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (like NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate. The intermediate then expels the 3-methoxy-5-methylanilide anion, which is a poor leaving group. This step is typically the rate-determining step. The newly formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, and the anilide anion is protonated by the solvent to yield 3-methoxy-5-methylaniline. chemistrysteps.com

Reactivity Profile of Methoxy and Methyl Substituents on the Aromatic Ring

The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of this compound significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Activating Nature: Both the methoxy and methyl groups are electron-donating groups and therefore activate the aromatic ring towards electrophilic attack, making it more reactive than benzene (B151609). The methoxy group is a particularly strong activating group due to its ability to donate electron density via resonance (+M effect), in addition to a weaker electron-withdrawing inductive effect (-I effect). organicchemistrytutor.com The methyl group is a weaker activator, donating electron density primarily through an inductive effect (+I effect).

Directing Effects: Both the methoxy and methyl groups are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the positions on the ring are influenced by both groups. The strongest activating group typically dictates the position of substitution. ualberta.ca In this case, the methoxy group is the stronger activator. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C4, C6, and C2. Therefore, the directing effects of both groups are cooperative, strongly activating the C2, C4, and C6 positions for electrophilic substitution.

Steric Effects: The presence of substituents can also introduce steric hindrance, which may influence the regioselectivity of reactions. nih.gov For electrophilic attack, the C4 and C6 positions are generally more accessible than the C2 position, which is sterically hindered by the adjacent acetamido group.

The combined electronic and steric effects of the methoxy and methyl groups make the aromatic ring of this compound highly susceptible to electrophilic attack at specific positions, guiding its chemical transformations.

Spectroscopic and Structural Characterization of N 3 Methoxy 5 Methylphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of N-(3-methoxy-5-methylphenyl)acetamide is expected to show distinct signals corresponding to the protons of the acetamido group, the methoxy (B1213986) group, the methyl group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.

The key signals are:

Acetamido Protons: A singlet for the methyl (CH₃) protons typically appears in the upfield region (around δ 2.1-2.2 ppm). The amide (NH) proton gives rise to a broad singlet further downfield (typically δ 7.5-10.0 ppm), with its exact position being sensitive to solvent and concentration.

Methoxy Protons: The protons of the methoxy (OCH₃) group are expected to produce a sharp singlet around δ 3.7-3.8 ppm.

Methyl Protons: The aromatic methyl (CH₃) group will also appear as a singlet, typically around δ 2.3 ppm.

Aromatic Protons: The substitution pattern of the benzene (B151609) ring (substituents at positions 1, 3, and 5) results in three distinct aromatic proton signals. Due to the meta-positioning of the groups, complex splitting is not expected. The protons at the C2, C4, and C6 positions will appear as singlets or narrow multiplets, with their chemical shifts influenced by the neighboring groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) in Related Compounds |

| Acetyl CH₃ | ~2.15 | 2.17 (N-(p-tolyl)acetamide) |

| Aromatic CH₃ | ~2.33 | 2.33 (N-(p-tolyl)acetamide) |

| Methoxy OCH₃ | ~3.78 | 3.76 (N-(3-methoxyphenyl)acetamide) |

| Aromatic H (C2, C4, C6) | ~6.5 - 7.3 | H-2: ~6.95, H-4: ~6.63, H-6: ~7.25 (N-(3-methoxyphenyl)acetamide) |

| Amide NH | ~7.5 - 9.8 (solvent dependent) | 7.38 (N-(p-tolyl)acetamide); 9.83 (N-(3,5-dimethoxyphenyl)acetamide) igem.org |

Note: Data for related compounds are sourced from various spectroscopic references.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum will show signals for the carbonyl carbon, the acetamido methyl carbon, the aromatic carbons, the methoxy carbon, and the aromatic methyl carbon.

The expected chemical shifts are:

Carbonyl Carbon (C=O): This signal appears significantly downfield, typically in the range of δ 168-171 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the nitrogen (C1) is expected around δ 140-145 ppm. The carbons bearing the methoxy (C3) and methyl (C5) groups will also have characteristic downfield shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 55 ppm.

Methyl Carbons: The acetyl methyl carbon appears upfield around δ 24 ppm, while the aromatic methyl carbon is found near δ 21 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) in Related Compounds |

| Carbonyl (C=O) | ~169.0 | 170.6 (3-(N-methylacetamido)phenyl acetate) rsc.org |

| Acetyl CH₃ | ~24.5 | 22.6 (3-(N-methylacetamido)phenyl acetate) rsc.org |

| Aromatic CH₃ | ~21.5 | 21.2 (N-methyl-N-(m-tolyl)acetamide) |

| Methoxy OCH₃ | ~55.4 | 55.4 (N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide) nih.gov |

| Aromatic C1 (C-NH) | ~140.2 | 145.5 (3-(N-methylacetamido)phenyl acetate) rsc.org |

| Aromatic C3 (C-OCH₃) | ~160.5 | 160.4 (N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide) nih.gov |

| Aromatic C5 (C-CH₃) | ~139.0 | 139.6 (N-methyl-N-(m-tolyl)acetamide) |

| Aromatic C2, C4, C6 | ~105 - 115 | 105.8, 110.1, 112.2 (N-(3-methoxyphenyl)acetamide) |

Note: Data for related compounds are sourced from various spectroscopic references.

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguous structural confirmation. ipb.ptyoutube.com These methods reveal correlations between nuclei, allowing for the definitive assignment of proton and carbon signals and confirmation of the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would confirm the coupling (or lack thereof) between the aromatic protons, helping to verify their relative positions on the ring. youtube.comuvic.ca

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org This technique would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the methyl and methoxy proton signals to their respective carbon signals. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3250 - 3350 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | CH₃ groups | 2850 - 3000 |

| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1550 |

| C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | Aryl Ether | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) |

The precise positions of these bands can be influenced by hydrogen bonding, particularly the N-H and C=O stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179.

The fragmentation of N-aryl acetamides typically follows predictable pathways. Key expected fragments for this compound include:

[M - 42]⁺: A prominent peak resulting from the loss of a ketene (B1206846) molecule (CH₂=C=O) via McLafferty-type rearrangement, leading to an ion at m/z = 137. This corresponds to the 3-methoxy-5-methylaniline (B32166) radical cation.

[M - 43]⁺: Loss of the acetyl radical (•COCH₃) would result in an ion at m/z = 136.

Acylium Ion: A peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion, is also commonly observed and is often the base peak in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands characteristic of a substituted benzene ring conjugated with an amide group. Two main absorption bands are anticipated:

An intense band around 200-240 nm , attributed to the π → π* transition of the aromatic system (the benzenoid band).

A less intense band around 250-290 nm , corresponding to another π → π* transition, which is influenced by the charge transfer character between the phenyl ring and the acetamido group. igem.org

The methoxy and methyl substituents on the ring will cause slight shifts (typically bathochromic, to longer wavelengths) in these absorption maxima compared to unsubstituted acetanilide (B955).

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. While crystallographic data for the parent compound this compound is not extensively available in the surveyed literature, detailed studies on its derivatives offer significant insights into the structural characteristics of this class of compounds.

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Studies on various derivatives of methoxyphenyl acetamide (B32628) reveal how different substituents influence the planarity and orientation of the phenyl, methoxy, and acetamide groups.

In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the aromatic ring, methoxy group, and methyl group are nearly coplanar. nih.gov However, the nitro and acetamide substituents are twisted out of the phenyl plane to varying degrees. nih.gov The plane of the nitro group forms a dihedral angle of 12.03 (9)° with the phenyl plane, while the acetamide group is significantly more twisted, with a dihedral angle of 47.24 (6)°. nih.goviucr.orgresearchgate.net This substantial twist of the acetamide group is attributed to steric interference from the ortho substituents. nih.goviucr.org

A similar effect is observed in N-(4-methoxy-2-nitrophenyl)acetamide, where the acetamide group is twisted by 25.4 (5)° relative to the central ring. iucr.org In contrast, for N-(2-methoxyphenyl)acetamide, the amide group's deviation from coplanarity is defined by C—N—C—O and C—N—C—C torsion angles of −2.5 (3)° and 176.54 (19)°, respectively. nih.govresearchgate.net For 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl ring plane by 28.87 (5)°, while the methoxy group remains nearly coplanar. researchgate.net

The planarity of the amide group itself is a common feature. In N,N-Bis(4-nitrophenyl)acetamide, the amide group is almost planar, with an r.m.s. deviation of 0.0429 Å. nih.govresearchgate.net This planar group forms dihedral angles of 39.66 (6)° and 63.04 (7)° with the two phenyl rings. nih.govresearchgate.net The dihedral angle between the two phenyl rings themselves is 86.04 (7)°. nih.govresearchgate.net

These findings highlight the significant conformational flexibility of acetamide derivatives, where steric and electronic effects of substituents dictate the final molecular geometry in the crystalline state.

Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives

This table summarizes key geometric parameters determined by single-crystal X-ray diffraction, illustrating the conformational variations among different derivatives.

| Compound | Parameter | Value (°) | Reference |

|---|---|---|---|

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Dihedral Angle (Nitro group vs. Phenyl plane) | 12.03 (9) | iucr.org, nih.gov, researchgate.net |

| Dihedral Angle (Acetamide group vs. Phenyl plane) | 47.24 (6) | iucr.org, nih.gov, researchgate.net | |

| N-(4-methoxy-2-nitrophenyl)acetamide | Dihedral Angle (Acetamide group vs. Phenyl plane) | 25.4 (5) | iucr.org |

| N-(2-methoxyphenyl)acetamide | Torsion Angle (C—N—C—O) | -2.5 (3) | nih.gov, researchgate.net |

| Torsion Angle (C—N—C—C) | 176.54 (19) | nih.gov, researchgate.net | |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral Angle (Acetamido group vs. Phenyl plane) | 28.87 (5) | researchgate.net |

| N,N-Bis(4-nitrophenyl)acetamide | Dihedral Angle (Amide plane vs. Phenyl ring 1) | 39.66 (6) | nih.gov, researchgate.net |

| Dihedral Angle (Amide plane vs. Phenyl ring 2) | 63.04 (7) | nih.gov, researchgate.net | |

| Dihedral Angle (Phenyl ring 1 vs. Phenyl ring 2) | 86.04 (7) | nih.gov, researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of these compounds is governed by a variety of non-covalent interactions. Hydrogen bonding is a predominant feature, often directing the primary assembly of molecules.

In the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide N-H group acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule. iucr.orgresearchgate.net This interaction links the molecules into chains that propagate along the researchgate.net crystallographic direction. nih.goviucr.org A different pattern is seen in N-(4-methoxy-2-nitrophenyl)acetamide, where the N-H group forms an intramolecular hydrogen bond with an oxygen atom of the ortho-nitro group. iucr.org This internal bonding motif leaves the primary hydrogen-bond donor satisfied, leading to a packing structure consolidated by weaker contacts and a herringbone pattern rather than strong intermolecular N-H···O bonds. nih.gov

For more complex derivatives like N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide, the crystal structure is stabilized by a combination of intermolecular N—H⋯O, O—H⋯O, C—H⋯O, and C—H⋯π hydrogen bonds. nih.gov Similarly, the packing of 2-chloro-N-(4-methoxyphenyl)acetamide involves a three-dimensional network generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, supplemented by C—H⋯π interactions. researchgate.net

The presence or absence of π-π stacking is another crucial aspect of crystal packing. In several nitro-substituted derivatives, including N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, significant π–π stacking between aromatic rings is notably absent. nih.gov Instead, these crystals often adopt a crossed herringbone-like packing arrangement. nih.gov However, in other systems, C—H⋯π interactions play a significant role in stabilizing the crystal structure. researchgate.netnih.gov For instance, in N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, slipped π–π interactions between antiparallel indole (B1671886) systems are observed. nih.gov

Table 2: Predominant Intermolecular Interactions in this compound Derivatives

This table outlines the key intermolecular forces responsible for the crystal packing in various acetamide derivatives, as determined by X-ray crystallography.

| Compound | Key Intermolecular Interactions | Resulting Structural Motif | Reference |

|---|---|---|---|

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Intermolecular N—H⋯O hydrogen bonds | Chains along the researchgate.net direction; Herringbone packing | iucr.org, nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | Intramolecular N—H⋯O hydrogen bond; C—H⋯O contacts | Dimers; Herringbone pattern | iucr.org, nih.gov |

| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | N—H⋯O, O—H⋯O, C—H⋯O, C—H⋯π hydrogen bonds | Dimers with cyclic ring systems | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | N—H⋯O, C—H⋯O, C—H⋯Cl hydrogen bonds; C—H⋯π interactions | Three-dimensional network | researchgate.net |

| N,N-Bis(4-nitrophenyl)acetamide | C—H⋯O hydrogen bonds | Inversion dimers forming chains | nih.gov, researchgate.net |

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | C—H⋯O bonding; Slipped π–π interactions | - | nih.gov |

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool due to its accuracy and computational efficiency.

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-(3-methoxy-5-methylphenyl)acetamide, this process would involve calculating the most stable conformation by minimizing the forces on each atom. The outcome of a geometry optimization calculation provides key structural parameters.

A hypothetical data table for the optimized structural parameters of this compound, derived from DFT calculations, would typically include:

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (phenyl) | ~1.39 |

| C-N (amide) | ~1.36 | |

| C=O (amide) | ~1.23 | |

| C-O (methoxy) | ~1.37 | |

| Bond Angles (°) | C-N-C (amide) | ~120 |

| O=C-N (amide) | ~122 | |

| Dihedral Angles (°) | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical values for similar organic molecules. Specific calculated values for this compound would require a dedicated DFT study.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

A table correlating calculated vibrational frequencies with their assignments for this compound would look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | ~3400 | N-H stretching |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | ~2950-2850 | Methyl C-H stretching |

| ν(C=O) | ~1680 | Amide I (C=O stretching) |

| δ(N-H) | ~1550 | Amide II (N-H bending) |

| ν(C-O) | ~1250 | Aryl-O stretching (methoxy) |

Note: These are representative frequency ranges. Precise values would be obtained from a specific DFT calculation for the molecule.

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability.

For this compound, a DFT calculation would provide the energies of these orbitals.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values are pending dedicated computational studies on this molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots for Intermolecular Interactions

A summary of intermolecular contacts from a Hirshfeld analysis would be presented as follows:

| Contact Type | Contribution (%) |

| H···H | % |

| O···H / H···O | % |

| C···H / H···C | % |

| Other | % |

Note: The percentages are dependent on the specific crystal structure of this compound.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are crucial for understanding the intrinsic reactivity and kinetic stability of this compound. Central to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For acetamide (B32628) derivatives, these calculations are typically performed using a specific level of theory, such as B3LYP with a 6-311G++(d,p) basis set. eurjchem.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ² / (2η).

Analysis of the molecular electrostatic potential (MEP) surface complements FMO analysis by mapping the electron density to identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the region around the methoxy (B1213986) group would be expected to be nucleophilic sites, while the hydrogen atom of the amide group would be an electrophilic site. eurjchem.com

Table 1: Representative Quantum Chemical Descriptors for an Acetamide Derivative

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.3 to -6.0 |

| LUMO Energy | ELUMO | -3.3 to -2.0 |

| HOMO-LUMO Gap | ΔE | 2.0 to 4.0 |

| Ionization Potential | I | 5.3 to 6.0 |

| Electron Affinity | A | 2.0 to 3.3 |

| Electronegativity | χ | 3.65 to 4.65 |

| Chemical Hardness | η | 1.0 to 2.0 |

Note: These values are representative and depend on the specific molecule and the computational method used. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, these simulations can provide detailed information about its conformational flexibility, intermolecular interactions, and stability within a biological system, such as a protein's active site.

The process begins with building a 3D model of the molecule and optimizing its geometry to find the lowest energy conformation. This structure can then be subjected to MD simulations. In a typical MD simulation, the system (e.g., the molecule in a solvent box or bound to a protein) is assigned initial velocities, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, often nanoseconds. nih.govplos.org

Key insights gained from MD simulations include:

Interaction Stability: When studying the molecule's interaction with a biological target (like an enzyme), MD simulations can assess the stability of the protein-ligand complex. plos.org Metrics such as Root Mean Square Deviation (RMSD) are calculated to measure the deviation of the complex from its initial docked pose, with lower, stable RMSD values indicating a stable binding.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the molecule to its target. plos.orgnih.gov This provides a more accurate prediction of binding affinity than molecular docking alone.

In Silico Screening and Pharmacophore Modeling

In silico screening and pharmacophore modeling are foundational techniques in modern drug discovery for identifying novel bioactive compounds. nih.gov Should this compound be identified as a hit compound with desirable biological activity, these methods can be used to find other molecules with similar potential.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (H), and positive or negative ionizable features. nih.govnih.gov

The process involves:

Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov For this compound, key pharmacophoric features would include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), an aromatic ring, and hydrophobic features (the methyl and methoxy groups).

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases (like ZINC or PubChem) for compounds that match the defined features and their spatial arrangement. plos.org This process can rapidly filter millions of compounds down to a manageable number of potential hits.

Molecular Docking and Scoring: The hits from the virtual screen are then subjected to molecular docking, which predicts the preferred orientation of the molecule within the target's binding site and estimates its binding affinity using a scoring function. nih.gov This helps to prioritize the most promising candidates for further experimental testing.

This approach allows for the efficient exploration of chemical space to discover new derivatives or entirely novel scaffolds with potentially improved activity and properties. researchgate.net

Exploration of Molecular Interactions and Target Engagement Academic Research Focus

Receptor Binding and Modulation

PARP Protein Interaction

No research data is currently available to describe the interaction between N-(3-methoxy-5-methylphenyl)acetamide and PARP proteins.

FPR1 Antagonism

There is no available scientific literature or data regarding the activity of this compound as an antagonist of the Formyl Peptide Receptor 1 (FPR1).

Mechanistic Investigations of Biological Activity at the Molecular Level

No mechanistic studies on the biological activity of this compound at the molecular level have been published in the available scientific literature.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing N-(3-methoxy-5-methylphenyl)acetamide and its derivatives. This includes the exploration of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize waste and energy consumption. The development of one-pot synthesis procedures and flow chemistry techniques could also offer significant advantages in terms of scalability and process safety.

Application of Advanced Spectroscopic and Structural Techniques

To gain a more profound understanding of the molecular structure and properties of this compound, advanced spectroscopic and structural analysis techniques will be indispensable. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed insights into the compound's connectivity and conformation in solution. Furthermore, single-crystal X-ray diffraction studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state, which is vital for understanding intermolecular interactions and for rational drug design.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Identification and Characterization of Novel Molecular Targets

A critical area of future research is the identification and characterization of the specific biological targets with which this compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or enzymes that bind to the compound. Once potential targets are identified, further studies will be necessary to elucidate the mechanism of action at the molecular level. This knowledge is fundamental for understanding the compound's pharmacological effects and for the development of targeted therapies.

Rational Design and Synthesis of Next-Generation this compound Analogs

Building upon a deeper understanding of its structure-activity relationships (SAR), future research will focus on the rational design and synthesis of new analogs of this compound with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the chemical structure of the parent compound, researchers can aim to enhance its interaction with specific biological targets while minimizing off-target effects. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and holds the key to developing next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-(3-methoxy-5-methylphenyl)acetamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-methoxy-5-methylaniline with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., acetonitrile) under reflux . Key optimization steps include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance acetylation efficiency.

- Temperature control : Maintaining 80–100°C prevents side reactions like over-acetylation.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .

Q. How can spectroscopic techniques (NMR, FTIR) characterize the structural integrity of this compound?

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.7–3.9 ppm, while the methyl group (-CH₃) on the phenyl ring resonates at δ 2.2–2.4 ppm. The acetamide NH proton appears as a broad singlet at δ 8.0–8.5 ppm .

- FTIR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the acetamide group .

- Validation : Compare experimental data with computed spectra (e.g., PubChem entries) to resolve ambiguities .

Q. What chromatographic methods are recommended for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm; retention time typically falls between 6–8 minutes .

- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) can resolve impurities (Rf ~0.5) .

Advanced Research Questions

Q. How do substituent positions (methoxy, methyl) influence the compound’s electronic properties and reactivity?

- Electronic effects : The methoxy group at the 3-position is electron-donating (+M effect), increasing electron density on the phenyl ring, which stabilizes intermediates in electrophilic substitution. The methyl group at the 5-position enhances steric hindrance, potentially reducing reaction rates at the para position .

- Reactivity studies : Computational DFT analyses (e.g., HOMO-LUMO gaps) predict nucleophilic attack sites. For example, the acetamide carbonyl (C=O) is susceptible to nucleophilic addition in basic conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolite interference : Use LC-MS to identify degradation products in cell culture media that may skew activity .

- Structural analogs : Compare with derivatives like N-(3-fluoro-5-methoxyphenyl)acetamide to isolate substituent-specific effects .

Q. How can variable-temperature NMR elucidate conformational dynamics?

- Experimental setup : Acquire ¹H NMR spectra at 25°C, 40°C, and 60°C in DMSO-d₆. Observe coalescence of NH proton signals at higher temperatures, indicating rotational barriers around the amide bond .

- Energy barriers : Calculate activation energy (ΔG‡) using the Eyring equation. For similar acetamides, ΔG‡ ranges from 60–80 kJ/mol .

Q. What crystallization conditions favor high-quality single crystals for X-ray diffraction?

- Solvent selection : Slow evaporation of a saturated ethanol solution at 4°C produces well-defined crystals .

- Crystal packing : Intermolecular hydrogen bonds (N-H⋯O, C-H⋯O) and π-π stacking between aromatic rings stabilize the lattice .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles with <0.01 Å uncertainty .

Q. How do computational methods (MD simulations, QSAR) predict pharmacokinetic properties?

- LogP estimation : Software like MarvinSuite predicts a logP of ~1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Metabolism prediction : CYP3A4 is the primary metabolizer, with demethylation of the methoxy group as the dominant pathway .

- QSAR models : Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in Gram-positive models) .

Methodological Considerations

Q. How to address discrepancies in melting point reports across literature?

- Standardization : Use a Büchi M-560 melting point apparatus with a heating rate of 1°C/min. Reported values range from 135–138°C .

- Impurity impact : Trace solvents (e.g., acetonitrile) lower melting points; repurify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What are best practices for stability studies under varying pH conditions?

- Buffer preparation : Test stability in phosphate buffers (pH 2.0, 7.4, 9.0) at 37°C.

- Degradation kinetics : Monitor via UV-Vis at 240 nm. The compound is stable at pH 7.4 (t₁/₂ > 24 hrs) but hydrolyzes rapidly at pH < 2 (t₁/₂ ~3 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.